molecular formula C20H21N3O3 B2558051 N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421575-63-5

N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2558051
CAS No.: 421575-63-5
M. Wt: 351.406
InChI Key: LTYSHZLJVACBEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-methoxyphenyl)-6-methyl-2-oxo-4-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an amide group, which is a carbonyl group (a carbon double-bonded to an oxygen) adjacent to a nitrogen .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction of a beta-keto ester or a beta-dicarbonyl compound with a suitable amine . The methoxyphenyl and p-tolyl groups could be introduced through electrophilic aromatic substitution reactions.

Scientific Research Applications

Antidiabetic Potential

  • A series of derivatives of this compound, synthesized for antidiabetic screening, showed promising results in vitro. These compounds were evaluated using the α-amylase inhibition assay, which is indicative of potential antidiabetic activity (Lalpara et al., 2021).

Analgesic and Anti-inflammatory Agents

  • Some novel derivatives, similar in structure to the compound , have been synthesized and identified as effective analgesic and anti-inflammatory agents. These derivatives were tested for their ability to inhibit cyclooxygenase-1/2 (COX-1/2) and showed significant activity in this regard (Abu‐Hashem et al., 2020).

Cytotoxic Activity

  • Research into certain 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which include structural elements of the compound , demonstrated in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings suggest potential applications in cancer therapy (Hassan et al., 2014).

Kinase Inhibition for Cancer Treatment

  • A related compound, a substituted dihydropyridine-3-carboxamide, was identified as a potent and selective inhibitor of the Met kinase, a key target in cancer therapy. This compound demonstrated significant tumor stasis in preclinical models, indicating its potential in oncological applications (Schroeder et al., 2009).

Antifungal Activity

  • Derivatives of pyrido[2,3-d]pyrimidine, structurally related to the target compound, were synthesized and showed significant antifungal activities. These compounds could be explored further for their potential in treating fungal infections (Hanafy, 2011).

Antiprotozoal Agents

  • Imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which share structural similarities with the compound, have been developed as antiprotozoal agents. These compounds demonstrated strong DNA affinities and showed promising in vitro and in vivo activities against protozoal infections (Ismail et al., 2004).

Properties

IUPAC Name

N-(2-methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-12-8-10-14(11-9-12)18-17(13(2)21-20(25)23-18)19(24)22-15-6-4-5-7-16(15)26-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTYSHZLJVACBEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.